molecular formula C4H10ClNOS B6240078 3-methanesulfinylazetidine hydrochloride CAS No. 2375268-69-0

3-methanesulfinylazetidine hydrochloride

Cat. No.: B6240078
CAS No.: 2375268-69-0
M. Wt: 155.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by the presence of a methanesulfinyl group attached to an azetidine ring, which is further stabilized by the hydrochloride salt form. This compound has garnered interest due to its potential use in polymer chemistry and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfinylazetidine hydrochloride typically involves the reaction of azetidine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfinylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form methanesulfanyl derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methanesulfanyl derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-methanesulfinylazetidine hydrochloride has several scientific research applications, including:

    Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.

    Antibacterial and Antimicrobial Coatings: The resulting polymers have applications in creating coatings with antibacterial properties.

    CO2 Adsorption: Utilized in materials designed for carbon dioxide adsorption.

    Chelation and Materials Templating: Employed in the development of chelating agents and templates for material synthesis.

    Non-Viral Gene Transfection: Used in the development of non-viral vectors for gene transfection.

Mechanism of Action

The mechanism of action of 3-methanesulfinylazetidine hydrochloride involves its ability to undergo ring-opening polymerization, which is facilitated by the strain in the azetidine ring. This polymerization process leads to the formation of polyamines with various structures, depending on the reaction conditions and monomers used . The compound’s unique structure allows it to interact with various molecular targets, making it useful in applications such as gene transfection and antibacterial coatings .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: Similar to azetidine but with a three-membered ring.

    Oxetane: The oxygen analog of azetidine, used in similar polymerization reactions.

Uniqueness

3-methanesulfinylazetidine hydrochloride is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. This uniqueness makes it particularly valuable in specific applications such as antibacterial coatings and non-viral gene transfection .

Properties

CAS No.

2375268-69-0

Molecular Formula

C4H10ClNOS

Molecular Weight

155.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.